n-Cyclobutylbenzo[d][1,3]dioxol-5-amine
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-cyclobutyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C11H13NO2/c1-2-8(3-1)12-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,1-3,7H2 |
InChI Key |
IQCATFNUSBZHIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Future Research Directions and Unexplored Avenues
Summary of Key Research Findings and Methodological Contributions
Research on Benzo[d] chemsrc.comfrontiersin.orgdioxol-5-amine and its derivatives has established this chemical scaffold as a versatile platform for the synthesis of a wide array of compounds. Key findings demonstrate its utility in generating molecules with significant biological activities, including potential applications as anticancer, antidiabetic, and psychoactive agents. Methodologically, the synthesis and characterization of these compounds rely on standard organic chemistry techniques, including nitration-reduction sequences for the core amine synthesis, and a variety of N-functionalization reactions. Analytical methods such as NMR, IR, MS, and HPLC are indispensable for the structural verification and purity assessment of these compounds.
Reiteration of the Academic Significance of n-Cyclobutylbenzo[d]chemsrc.comfrontiersin.orgdioxol-5-amine Research
While direct research on n-Cyclobutylbenzo[d] chemsrc.comfrontiersin.orgdioxol-5-amine is limited, the academic significance of this compound lies in its position within the broader class of N-substituted benzo[d] chemsrc.comfrontiersin.orgdioxol-5-amines. The introduction of a cyclobutyl group is expected to modulate the lipophilicity, metabolic stability, and receptor binding affinity of the parent amine, potentially leading to novel pharmacological properties. Further investigation into this specific derivative could contribute to a more nuanced understanding of the structure-activity relationships within this important class of compounds.
Outlook on the Broader Impact of Fundamental Research on this Compound
Fundamental research on n-Cyclobutylbenzo[d] chemsrc.comfrontiersin.orgdioxol-5-amine and related compounds has the potential for significant broader impacts. In medicinal chemistry, it could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. In materials science, the unique electronic properties of the benzodioxole ring could be exploited in the development of novel organic materials. Continued exploration of the synthesis, properties, and applications of this and related compounds will undoubtedly expand the boundaries of our chemical knowledge and open up new avenues for technological innovation.
Q & A
Q. How do iron-catalyzed radical reactions enable C–N bond formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
